REACTION_CXSMILES
|
[CH2:1]([O:5][N:6]=[C:7]([C:13](=[O:15])[CH3:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:2][CH2:3][CH3:4].S(Cl)([Cl:19])(=O)=O.C(O)(=O)C>O>[CH2:1]([O:5][N:6]=[C:7]([C:13](=[O:15])[CH2:14][Cl:19])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
48.8 g
|
Type
|
reactant
|
Smiles
|
C(CCC)ON=C(C(=O)OCC)C(C)=O
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
48.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with methylene chloride three times
|
Type
|
WASH
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Details
|
The extract was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
an aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride in turn, and dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)ON=C(C(=O)OCC)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |